Ethyl 5-hydroxypentanoate
Overview
Description
Ethyl 5-hydroxypentanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from pentanoic acid and ethanol. This compound is known for its applications in various chemical processes and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxypentanoate can be synthesized through the esterification of 5-hydroxypentanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts can be employed to enhance the reaction rate and reduce the need for corrosive liquid acids .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 5-oxopentanoic acid or 5-oxopentanoate.
Reduction: Formation of 5-hydroxypentanol.
Substitution: Formation of various substituted pentanoates depending on the reagents used.
Scientific Research Applications
Ethyl 5-hydroxypentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways involving esters and alcohols.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxypentanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 5-hydroxypentanoic acid and ethanol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released 5-hydroxypentanoic acid can then participate in further metabolic processes .
Comparison with Similar Compounds
- Ethyl 4-hydroxypentanoate
- Ethyl 3-hydroxypentanoate
- Ethyl 2-hydroxypentanoate
Comparison: Ethyl 5-hydroxypentanoate is unique due to the position of the hydroxyl group on the fifth carbon atom. This positioning can influence its reactivity and the types of reactions it undergoes. For example, the hydroxyl group in this compound is further from the ester group compared to ethyl 2-hydroxypentanoate, which can affect its chemical behavior and applications .
Properties
IUPAC Name |
ethyl 5-hydroxypentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-10-7(9)5-3-4-6-8/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHNTGWOIDULDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512918 | |
Record name | Ethyl 5-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-53-4 | |
Record name | Ethyl 5-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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